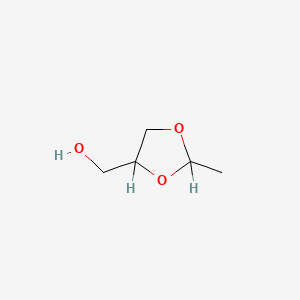

(2-Methyl-1,3-dioxolan-4-yl)methanol

描述

Contextualization within the Chemistry of 1,3-Dioxolane (B20135) Derivatives

The parent structure, 1,3-dioxolane, is a five-membered heterocyclic acetal (B89532) containing two oxygen atoms at positions 1 and 3. chemicalbook.comwikipedia.org This ring system is a fundamental motif in organic chemistry, primarily recognized for its function as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. nih.gov The formation of a 1,3-dioxolane ring is a common strategy in multi-step syntheses to mask the reactivity of these functional groups, allowing for selective transformations on other parts of a molecule. wikipedia.org

1,3-Dioxolane derivatives are typically synthesized through the acid-catalyzed reaction of an aldehyde or ketone with ethylene (B1197577) glycol. chemicalbook.comwikipedia.org This reaction is reversible, allowing for the subsequent removal of the protecting group under acidic aqueous conditions. The stability and ease of formation and cleavage make them highly valuable in the synthesis of complex natural products and pharmaceuticals. nih.gov

Beyond their role as protecting groups, the 1,3-dioxolane scaffold is a core component in numerous pharmacologically active molecules, exhibiting a range of biological activities, including antiviral, antifungal, and anti-HIV properties. chemicalbook.comnih.gov The stereochemistry of substituted 1,3-dioxolanes can be complex, and the properties of different stereoisomers are a subject of research, for instance, in the context of cationic polymerization. acs.org The versatility of the 1,3-dioxolane ring system thus positions it as a significant area of study in organic and medicinal chemistry.

Significance of (2-Methyl-1,3-dioxolan-4-yl)methanol as a Versatile Synthon and Research Target

This compound, with its specific substitution pattern, emerges as a particularly valuable molecule in academic and industrial research. It is a chiral molecule, containing a stereocenter at the C4 position of the dioxolane ring, which makes it an important chiral building block, or synthon, for the synthesis of enantiomerically pure compounds. Chiral synthons are crucial in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereoisomer. nih.gov

The structure of this compound incorporates both a protected aldehyde (as a 2-methyl-1,3-dioxolane) and a primary alcohol. This bifunctionality allows for a wide range of chemical transformations. The hydroxyl group can be modified or used as a handle for attaching the molecule to other substrates, while the dioxolane ring can be retained as a stable protecting group or deprotected to reveal a reactive aldehyde.

Its connection to glycerol (B35011), a readily available and bio-based feedstock, further enhances its significance. Derivatives of this compound are explored as potential bio-based solvents, aligning with the principles of green chemistry which seek to develop safer and more sustainable chemical processes. rsc.org For example, research into derivatives like methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC), synthesized from glycerol, highlights the push towards creating functional, bio-derived molecules. rsc.org The study of this compound and its derivatives contributes to this field by providing pathways to novel, sustainable chemical products.

Compound Data

Below are tables detailing the properties of this compound and other related compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Synonyms | 4-hydroxymethyl-2-methyl-1,3-dioxolane | nih.gov |

| CAS Number | 3773-93-1 | nih.govechemi.com |

| Molecular Formula | C₅H₁₀O₃ | nih.govechemi.com |

| Molecular Weight | 118.13 g/mol | nih.govechemi.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₅H₁₀O₃ | 3773-93-1 nih.govechemi.com |

| 1,3-Dioxolane | C₃H₆O₂ | 646-06-0 chemicalbook.comwikipedia.org |

| Ethylene glycol | C₂H₆O₂ | 107-21-1 chemicalbook.com |

| Glycerol | C₃H₈O₃ | 56-81-5 |

Structure

3D Structure

属性

IUPAC Name |

(2-methyl-1,3-dioxolan-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4-7-3-5(2-6)8-4/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYJBTKNPHKPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958770 | |

| Record name | (2-Methyl-1,3-dioxolan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3773-93-1 | |

| Record name | 1,3-Dioxolane-4-methanol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003773931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC26598 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methyl-1,3-dioxolan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methyl-1,3-dioxolan-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 2 Methyl 1,3 Dioxolan 4 Yl Methanol

Role as an Intermediate in Multi-step Organic Syntheses

The primary utility of (2-Methyl-1,3-dioxolan-4-yl)methanol in organic synthesis stems from its role as a protected form of glycerol (B35011). The 1,3-dioxolane (B20135) ring serves as a protecting group for the 1,2-diol functionality, allowing for selective reactions to occur at the primary hydroxyl group. This strategy is fundamental in multi-step syntheses where chemo-selectivity is crucial. dtu.dk

1,3-Dioxolanes are frequently used as intermediates in the synthesis of natural products and biologically active molecules. nih.gov They can be synthesized from diols and aldehydes or ketones, and their stability under various conditions, except for acidic ones, makes them effective protecting groups. nih.govorganic-chemistry.org For instance, the synthesis of various enantiomerically pure and racemic 1,3-dioxolanes has been demonstrated to yield compounds with potential antibacterial and antifungal activities. nih.gov

The compound is a chiral synthon, and its enantiomers are valuable starting materials for creating more complex chiral molecules. Although less common in literature than its 2,2-dimethyl analogue (solketal), this compound serves a similar purpose. It can be a precursor to polymers with specific functional groups. For example, related cyclic carbonate structures, which can be derived from dioxolane precursors, are used to synthesize functional polymers. researchgate.netnih.govresearchgate.net The synthesis of oil-modified copolymers can involve monomers like 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one, highlighting the role of the dioxolane moiety as a core structural unit for further functionalization. nih.gov

Derivatization at the Hydroxyl Group

The presence of a primary hydroxyl (-CH₂OH) group makes this compound amenable to a wide array of derivatization reactions typical of alcohols.

The primary alcohol of this compound can be readily converted into esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This esterification is a common strategy to introduce new functional moieties into the molecule. The reaction typically proceeds under acidic or basic catalysis or via an activated carboxylic acid derivative.

For example, the related compound glycerol carbonate can be reacted with acryloyl chloride to form glycerol carbonate acrylate, demonstrating a typical esterification at a similar structural position. researchgate.net Such reactions can be used to produce monomers for polymerization or to create molecules with specific biological or physical properties. The table below outlines representative esterification reactions applicable to primary alcohols like this compound.

Table 1: Representative Esterification Reactions

| Ester Product Type | Acylating Agent | Typical Conditions |

|---|---|---|

| Acetate Ester | Acetic Anhydride | Pyridine, DMAP |

| Benzoate Ester | Benzoyl Chloride | Pyridine or Triethylamine |

| Acrylate Ester | Acryloyl Chloride | Triethylamine, 0 °C |

Beyond esterification, the hydroxyl group can undergo etherification to form ethers, a transformation that can alter the polarity and reactivity of the molecule. Standard methods like the Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, are applicable.

Other significant transformations of the alcohol group include its conversion into a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride. vanderbilt.edu This activation facilitates subsequent nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups (e.g., azides, nitriles, halides). vanderbilt.edu The Mitsunobu reaction provides an alternative pathway for converting the alcohol to other functionalities, such as azides or esters, with inversion of stereochemistry if the alcohol were secondary. vanderbilt.edu

Acetal (B89532)/Ketal Ring Opening and Rearrangement Mechanisms

The 1,3-dioxolane ring is an acetal, which is stable to basic and nucleophilic conditions but is labile under acidic conditions. Acid-catalyzed hydrolysis of the acetal regenerates the 1,2-diol (glycerol) and the corresponding ketone (acetaldehyde). This deprotection is a key step in synthetic sequences where the dioxolane was used as a protecting group.

The mechanism for acid-catalyzed hydrolysis involves the following steps:

Protonation of one of the ring oxygen atoms.

Cleavage of the C-O bond to form a resonance-stabilized carbocation (an oxocarbenium ion) and release one of the hydroxyl groups of the diol.

Nucleophilic attack by water on the carbocation.

Deprotonation to form a hemiacetal intermediate.

Protonation of the second ring oxygen atom.

Elimination of the second hydroxyl group of the diol to form a protonated aldehyde.

Deprotonation to yield the final aldehyde product (acetaldehyde) and the diol (glycerol).

Rearrangements involving the dioxolane ring itself are less common than simple hydrolysis. However, rearrangements can occur in related systems under specific conditions. For example, carbocation rearrangements can happen if a positive charge is generated adjacent to the ring, potentially leading to ring expansion or contraction, though this is not a typical reaction for this specific compound under standard conditions. khanacademy.org

Functional Group Interconversions and Manipulations

Functional group interconversion (FGI) refers to the transformation of one functional group into another. ub.edu For this compound, the primary alcohol is the main site for such manipulations, while the acetal group is maintained as a protecting group.

Key interconversions include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent determines the product.

To Aldehyde: Mild oxidizing agents like Pyridinium Chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for Swern oxidation (DMSO, oxalyl chloride) are used to stop the oxidation at the aldehyde stage. imperial.ac.uk

To Carboxylic Acid: Stronger oxidizing agents, such as Chromium trioxide (CrO₃) in sulfuric acid (Jones reagent) or potassium permanganate (B83412) (KMnO₄), will oxidize the primary alcohol directly to a carboxylic acid. imperial.ac.uk

Conversion to Halides: The hydroxyl group can be converted to a halide, which is a versatile functional group for further substitution or coupling reactions.

To Chloride: Thionyl chloride (SOCl₂) or triphenylphosphine/carbon tetrachloride can be used. vanderbilt.edu

To Bromide: Phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide are effective reagents. vanderbilt.edu

The table below summarizes these key functional group interconversions.

Table 2: Functional Group Interconversions of the Hydroxyl Group

| Target Functional Group | Reagent(s) | Reaction Type |

|---|---|---|

| Aldehyde | PCC, DMP, Swern Oxidation | Oxidation |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄), KMnO₄ | Oxidation |

| Alkyl Chloride | SOCl₂, PPh₃/CCl₄ | Halogenation |

| Alkyl Bromide | PBr₃, PPh₃/CBr₄ | Halogenation |

| Azide | NaN₃ (via tosylate or Mitsunobu) | Nucleophilic Substitution |

Advanced Research Applications of 2 Methyl 1,3 Dioxolan 4 Yl Methanol and Its Derivatives

Applications in Organic Synthesis

The functional groups present in (2-Methyl-1,3-dioxolan-4-yl)methanol make it a useful intermediate in the synthesis of more complex molecules. Its dioxolane ring can act as a protecting group, while the hydroxyl group allows for further chemical modifications.

Protecting Group Strategies for Carbonyl Compounds

The 1,3-dioxolane (B20135) functional group is widely recognized in organic chemistry for its role as a protecting group for carbonyl compounds, specifically aldehydes and ketones. This strategy is crucial in multi-step syntheses where a carbonyl group's reactivity needs to be temporarily masked to prevent it from undergoing unwanted reactions while other parts of a molecule are being modified. The formation of the dioxolane is achieved by reacting the carbonyl compound with a diol, such as glycerol (B35011), in the presence of an acid catalyst.

This compound is a derivative of glycerol and acetaldehyde (B116499). The dioxolane ring within its structure is analogous to the protecting groups formed from ethylene (B1197577) glycol or other 1,2-diols. This moiety is generally stable under neutral or basic conditions, effectively protecting the original carbonyl group from nucleophilic attack and reduction. The protection can be reversed, and the carbonyl group can be regenerated by acid-catalyzed hydrolysis.

While the primary use of this compound is often as a building block itself, the principles of its formation and cleavage are central to protecting group strategies. For instance, the reaction of a carbonyl compound with glycerol can lead to the formation of a mixture of 1,3-dioxolane and 1,3-dioxane (B1201747) derivatives. The specific structure of this compound, with its methyl group at the 2-position, arises from the reaction of glycerol with acetaldehyde.

Building Block for Complex Molecule Synthesis

The chiral nature and bifunctional character of this compound make it an attractive starting material for the synthesis of complex organic molecules. The hydroxyl group can be readily converted into other functional groups, such as esters, ethers, and halides, allowing for the extension of the carbon chain and the introduction of new functionalities.

For example, the closely related compound (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, commonly known as solketal (B138546), is widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It serves as a chiral precursor for the synthesis of unnatural products with medicinal activity, such as hypotensive β-adrenergic blockers. preprints.org Similarly, this compound can be employed as a chiral building block. The stereochemistry at the 4-position of the dioxolane ring can be transferred to the target molecule, which is a key advantage in asymmetric synthesis.

Reagent in Specific Organic Reactions

Beyond its role as a protecting group and a chiral building block, this compound and its derivatives can act as reagents in specific organic reactions. The hydroxyl group can participate in esterification, etherification, and other nucleophilic substitution reactions. For instance, it can be reacted with fatty acids to produce glycerol ketal esters, which have applications as bio-based fuel additives. nih.gov

The reactivity of the dioxolane ring itself can also be exploited. Under certain conditions, the ring can be opened to yield derivatives of glycerol. This reactivity allows for the controlled release of the protected diol functionality at a desired stage in a synthetic sequence.

Development of Bio-based Fuel Additives

The increasing demand for renewable and cleaner-burning fuels has driven research into the development of bio-based fuel additives. This compound and its derivatives, particularly glycerol ketal esters, have emerged as promising candidates due to their renewable origin and favorable fuel properties.

Glycerol Ketal Esters as Novel Fuel Components

Glycerol ketal esters are synthesized by the esterification of the hydroxyl group of glycerol ketals, such as this compound, with fatty acids. nih.gov These esters are considered novel fuel components that can be blended with conventional diesel or gasoline to improve their properties. The synthesis is typically carried out via a solvent-free acid-catalyzed procedure. nih.gov

The properties of these glycerol ketal esters, such as their viscosity, pour point, and flash point, can be tailored by varying the length of the fatty acid chain. This allows for the production of fuel additives with specific characteristics suitable for different fuel types and operating conditions.

Below is an interactive data table summarizing the synthesis of various solketal esters, which are analogous to the esters that would be formed from this compound.

Impact on Engine Performance and Emission Characteristics

The addition of glycerol ketal esters to conventional fuels can have a significant impact on engine performance and emission characteristics. These additives can act as oxygenates, which can lead to more complete combustion and a reduction in harmful emissions.

Studies on various glycerol derivatives as fuel additives have shown promising results. For example, the addition of (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl hexanoate to diesel fuel has been shown to reduce hydrocarbon (HC), carbon monoxide (CO), and smoke emissions. researchgate.net Specifically, reductions of 26.04% in HC, 18.93% in CO, and 19.20% in smoke emissions were observed, although a slight increase in nitrogen oxide (NOx) emissions was also noted. researchgate.net

The following interactive data table presents a summary of the effects of a specific glycerol ketal ester on diesel engine emissions.

The use of such bio-based additives not only contributes to a reduction in pollutant emissions but also helps in the valorization of glycerol, a byproduct of biodiesel production. This approach aligns with the principles of a circular economy by converting a waste stream into a valuable product.

Pharmaceutical and Agrochemical Intermediates

The unique structural features of this compound, including its protected diol and a primary alcohol, make it an invaluable synthon in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its chirality is often exploited to produce enantiomerically pure drugs, leading to improved efficacy and reduced side effects.

Derivatives of 1,3-dioxolane are fundamental to the synthesis of a class of potent antiviral agents known as dioxolane nucleoside analogs. These compounds mimic natural nucleosides and interfere with viral replication. Two notable examples are (−)-β-d-1′,3′-Dioxolane guanosine (DXG) and (−)-β-d-2,6-diaminopurine dioxolane (DAPD), which have demonstrated significant activity against the human immunodeficiency virus type 1 (HIV-1) nih.gov.

DAPD is considered a prodrug of DXG, as it is rapidly converted to DXG in vivo nih.gov. The antiviral efficacy of these compounds has been established in various cell culture systems. For instance, DXG has shown 50% effective concentrations (EC₅₀) in the low micromolar range against HIV-1, comparable in potency to the established antiretroviral drug 2′,3′-dideoxy-3′-thiacytidine (3TC) nih.gov.

The mechanism of action for these dioxolane nucleoside analogs involves the inhibition of the viral reverse transcriptase (RT) enzyme. The triphosphate form of DXG acts as a competitive inhibitor of natural nucleotide substrates and functions as a chain terminator during the synthesis of viral DNA nih.gov. A key advantage of these compounds is their activity against drug-resistant viral strains. Research has shown that HIV-1 variants resistant to other nucleoside RT inhibitors, such as 3′-azido-2′,3′-dideoxythymidine (AZT), remain sensitive to DXG and DAPD nih.gov.

The synthesis of these antiviral nucleoside analogs relies on the strategic use of dioxolane-based sugar mimetics. While the direct synthesis from this compound is part of a multi-step process, this foundational chiral building block provides the necessary stereochemistry for the desired biological activity. The development of these compounds underscores the importance of the dioxolane scaffold in creating novel therapeutics for viral infections nih.gov.

| Antiviral Compound | Target Virus | Mechanism of Action |

| DXG | HIV-1 | Reverse Transcriptase Inhibition, DNA Chain Termination |

| DAPD | HIV-1 | Prodrug of DXG |

The integration of a 1,3-dioxolane ring with a triazole moiety has led to the development of potent antifungal agents. This molecular hybridization approach aims to leverage the well-established antifungal properties of triazoles, which act by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes nih.govnih.gov.

Research in this area has focused on creating hybrid molecules that exhibit broad-spectrum antifungal activity. While specific syntheses may start from derivatives of this compound, the core dioxolane structure is a critical component. For example, a series of (2-((1H-1,2,4-triazol-1-yl)methyl)-2-(substituted phenyl)-1,3-dioxolan-4-yl)methyl esters have been synthesized and evaluated for their in vitro antifungal activity against various fungal strains, including Aspergillus niger, Aspergillus fumigatus, Candida albicans, and Penicillium notatum.

In these synthetic pathways, a substituted this compound derivative serves as a key intermediate. This precursor undergoes a series of reactions, including bromination and esterification, followed by the introduction of the 1,2,4-triazole ring. The resulting triazole-dioxolane hybrids have shown promising antifungal activity, with some compounds exhibiting greater potency than the standard drug ketoconazole. The structure-activity relationship studies of these hybrids indicate that the nature of the substituents on the dioxolane and the ester moiety significantly influences their antifungal efficacy.

| Fungal Strain | Example of Active Hybrid |

| Aspergillus niger | Triazole-Dioxolane Esters |

| Aspergillus fumigatus | Triazole-Dioxolane Esters |

| Candida albicans | Triazole-Dioxolane Esters |

| Penicillium notatum | Triazole-Dioxolane Esters |

This compound, particularly its chiral forms, serves as a valuable building block in the synthesis of important cardiovascular drugs and essential biological lipids.

Beta-Blockers: The synthesis of beta-adrenergic blocking agents, commonly known as beta-blockers, often requires chiral synthons to achieve the desired enantiomeric purity for optimal therapeutic effect. A derivative of this compound, specifically (4S)-2,2-dimethyl-1,3-dioxolane-4-[D₂]-4-methanol, has been utilized as a key chiral building block in the synthesis of deuterium-labeled enantiomers of metoprolol, a widely used beta-blocker for the treatment of hypertension and angina researchgate.net. The use of this chiral dioxolane derivative ensures the correct stereochemistry in the final drug product, which is crucial for its pharmacological activity.

Glycerophospholipids: this compound, also known as solketal, is a protected form of glycerol wikipedia.org. This protection of two adjacent hydroxyl groups allows for selective reactions at the remaining primary hydroxyl group. This strategy is extensively used in the synthesis of mono-, di-, and triglycerides, which are fundamental components of glycerophospholipids wikipedia.org. The synthesis typically involves the esterification of the free hydroxyl group of solketal with a fatty acid. Subsequently, the isopropylidene protecting group can be removed under acidic conditions to yield a monoglyceride, which can be further functionalized to produce more complex glycerophospholipids.

| Class of Compound | Specific Example/Application | Role of this compound |

| Beta-Blockers | Metoprolol (deuterium-labeled) | Chiral synthon for stereospecific synthesis |

| Glycerophospholipids | Mono-, di-, and triglycerides | Protected glycerol for selective esterification |

The versatility of this compound as a chiral building block extends broadly across drug discovery and development nih.govnih.gov. Its utility stems from its ready availability in both racemic and enantiomerically pure forms and its convenient chemical handles for further synthetic transformations. The pharmaceutical industry has a growing demand for such chiral intermediates to improve the efficacy of new drug candidates nih.govnih.govresearchgate.net.

As a chiral intermediate, it allows for the construction of complex molecules with specific stereochemistry, which is often a critical determinant of a drug's biological activity and safety profile. The ability to introduce chirality early in a synthetic sequence using a relatively simple and inexpensive starting material like this compound is a significant advantage in the lengthy and costly process of drug development. Its applications are not limited to the specific examples mentioned above but extend to the synthesis of a wide range of bioactive molecules where a glycerol backbone with defined stereochemistry is required.

Applications in Material Science

Beyond its applications in the life sciences, this compound and its derivatives are also valuable in the field of material science, particularly in the synthesis of polymers.

Derivatives of 1,3-dioxolane have been investigated as monomers for the synthesis of various polymers, including polyesters, through ring-opening polymerization (ROP) researchgate.netresearchgate.net. The polymerization of these cyclic monomers can lead to the formation of polymers with ester linkages in the backbone, which can impart biodegradability to the resulting material.

For instance, the radical ring-opening polymerization of 2-methylene-4-phenyl-1,3-dioxolane, a derivative of the basic dioxolane structure, has been shown to produce a polyester researchgate.net. This type of polymerization allows for the introduction of ester groups into the polymer backbone, which can be susceptible to hydrolysis, making the polymer potentially biodegradable.

Furthermore, the copolymerization of dioxolane-based monomers with other vinyl monomers can be used to create polymers with tailored properties. This approach allows for the incorporation of specific functionalities into the polymer chain, which can be useful for a variety of applications, such as in the development of degradable plastics or functional coatings. The ability to undergo ring-opening polymerization makes these dioxolane derivatives attractive candidates for the synthesis of a new generation of sustainable and functional polymers.

Stabilizers in Polymer Processing

The thermal degradation of polymers, particularly polyvinyl chloride (PVC), during processing at elevated temperatures is a significant challenge that necessitates the use of thermal stabilizers. academicjournals.orggoldstab.com While traditional stabilizers often contain heavy metals, there is a growing interest in developing "green" or organic alternatives. academicjournals.orgresearchgate.net Derivatives of this compound, such as solketal, are being explored in the polymer industry, primarily as plasticizers. researchgate.netresearchgate.net Plasticizers can enhance the flexibility and processability of polymers and, in some cases, contribute to their thermal stability. specialchem.com

The mechanism of thermal stabilization in PVC involves the neutralization of evolved hydrogen chloride (HCl), the replacement of labile chlorine atoms on the polymer chain, and the prevention of oxidation. specialchem.com While direct studies on this compound as a primary stabilizer are not extensively documented, its derivatives, particularly those that can be synthesized from it, are gaining attention. For instance, solketal is considered a valuable green solvent and plasticizer in the polymer sector. researchgate.netresearchgate.net The potential for glycerol-derived acetals to act as stabilizers is an area of ongoing research, driven by the need for more environmentally benign additives in polymer formulations. The development of such bio-based stabilizers aligns with the principles of green chemistry, aiming to replace hazardous substances with safer, renewable alternatives. researchgate.net

Synthesis of Biogreases and Lubricant Components

The increasing demand for environmentally friendly lubricants has spurred research into the development of biolubricants, which are biodegradable and derived from renewable resources. this compound and its derivatives, particularly solketal, serve as key building blocks in the synthesis of these next-generation lubricants. revistadechimie.ro The synthesis of biolubricants often involves a two-stage transesterification process. mdpi.comuitm.edu.my In the first stage, vegetable oils or animal fats are converted to fatty acid methyl esters (FAMEs), the primary component of biodiesel. mdpi.com In the second stage, these FAMEs are transesterified with a polyhydric alcohol to produce the final biolubricant. uitm.edu.myuitm.edu.my

This compound and its derivatives can be used as the polyol component in this second transesterification step. revistadechimie.rouitm.edu.my The reaction of FAMEs with solketal, for instance, yields fatty acid solketal esters (FASEs), which have shown promise as diesel fuel additives and lubricant components. revistadechimie.ronih.gov This process is often carried out using a basic catalyst, such as potassium methoxide, to ensure the stability of the solketal molecule. revistadechimie.ro The resulting biolubricants exhibit properties comparable to conventional lubricants, such as viscosity and water solubility, making them viable green alternatives. revistadechimie.ro

Below is a table summarizing the synthesis of biolubricants from various methyl esters via transesterification:

| Feedstock | Intermediate | Polyol | Catalyst | Product | Reference |

| Waste Cooking Oil | Waste Cooking Oil Methyl Ester (WCOME) | Trimethylolpropane (TMP) | p-Toluenesulfonic acid (p-TSA) | WCOME-based biolubricant | uitm.edu.my |

| Rubber Seed Oil | Rubber Seed Oil Methyl Ester (RSOME) | Trimethylolpropane (TMP) | p-Toluenesulfonic acid (p-TSA) | RSOME-based biolubricant | uitm.edu.my |

| Rapeseed Oil | Rapeseed Oil Methyl Ester | 2-ethyl-1-hexanol | Titanium isopropoxide | Rapeseed-based biolubricant | mdpi.com |

| Castor Oil | Castor Oil Methyl Ester | 2-ethyl-1-hexanol | Titanium isopropoxide | Castor oil-based biolubricant | mdpi.com |

| Various Fatty Acids | - | Solketal | p-toluenesulfonic acid | Fatty Acid Solketal Esters (FASEs) | nih.gov |

Utilization as a Research Solvent

The search for green and sustainable solvents is a critical area of research in modern chemistry, driven by the need to reduce the environmental impact of chemical processes. nih.gov this compound and its derivatives have emerged as promising green solvents due to their derivation from renewable glycerol, low toxicity, and desirable physicochemical properties. nih.govd-nb.info

A well-known derivative of this compound is 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal. google.com Solketal is recognized as a versatile and environmentally friendly solvent with a wide range of applications in organic synthesis and industrial processes. researchgate.netnih.gov It is used as a solvent in the production of resins, coatings, adhesives, and plasticizers. researchgate.net Its properties as a green solvent are attributed to its high boiling point, low vapor pressure, and biodegradability.

The synthesis of solketal itself is often presented as an example of a green chemical process, involving the acid-catalyzed reaction of glycerol with acetone (B3395972). atlantis-press.com This reaction can be carried out under solvent-free conditions, further enhancing its environmental credentials. google.com The use of solketal and its derivatives as solvents is part of a broader effort to replace traditional, often hazardous, halogenated solvents with safer, bio-based alternatives. nih.gov

Vapor-liquid equilibrium (VLE) data are essential for the design and optimization of separation processes, such as distillation, which are fundamental in the chemical industry. researchgate.netntnu.noddbst.com Understanding the VLE behavior of mixtures containing this compound and its derivatives is crucial for their purification and for their use as solvents in reactive systems.

Research has been conducted on the vapor-liquid-liquid equilibrium (VLLE) of binary systems containing closely related compounds, such as 2-methyl-1,3-dioxolane (B1212220) and water. researchgate.net These studies provide valuable thermodynamic data, including activity coefficients and binary interaction parameters, which are used in process modeling and simulation. repec.orgresearchgate.netmdpi.com While specific VLE data for this compound are not as abundant, the data for related dioxolanes offer insights into the phase behavior of this class of compounds. The UNIQUAC and other thermodynamic models are often employed to correlate experimental VLE data and to predict the behavior of multicomponent systems. researchgate.net

Emerging Applications in Energy Storage Technologies (e.g., Lithium-ion Batteries)

The development of advanced energy storage systems, particularly lithium-ion batteries, is critical for the transition to a more sustainable energy future. researchgate.net The electrolyte is a key component of these batteries, and its composition significantly influences performance, safety, and lifespan. researchgate.net 1,3-Dioxolane (DOL) and its derivatives have been extensively investigated as components of electrolytes for lithium-ion batteries. researchgate.netmdpi.com

DOL is often used as a co-solvent in electrolytes for lithium-sulfur batteries due to its ability to stabilize the lithium metal anode through polymerization, forming a protective polydioxolane layer. tib.eu This in-situ polymerization can also be beneficial in high-voltage lithium-ion batteries, where it can form a protective interface on the cathode, reducing electrolyte decomposition and improving cycling stability. researchgate.net

Furthermore, derivatives of dioxolanes are being developed as novel film-forming additives for electrolytes. rsc.orgresearchgate.netnih.gov These additives can create a stable and robust solid electrolyte interphase (SEI) on the anode, which is crucial for preventing dendrite growth and enhancing battery safety and longevity. rsc.orgresearchgate.net For example, fluorinated and silylated dioxolone derivatives have been synthesized to create a highly stable electrode-electrolyte interface that can accommodate the volume changes of high-capacity anodes and protect high-voltage cathodes. nih.gov The electrochemical stability of dioxolane-based electrolytes is a key area of research, with studies focusing on understanding and improving their performance window. researchgate.netresearchgate.net

The table below summarizes some research findings on the use of dioxolane and its derivatives in lithium-ion batteries:

| Compound/System | Application | Key Findings | Reference |

| 1,3-Dioxolane (DOL) | Co-solvent in electrolytes | Can polymerize at high voltages to form a protective layer on cathodes. | researchgate.net |

| DOL with LiNO3 | Additive for Si/C anodes | Forms a protective layer on silicon anodes, preventing electrolyte decomposition. | tib.eu |

| Dioxolone derivatives | Film-forming additives | Create a stable and flexible solid electrolyte interphase (SEI) on high-capacity anodes. | nih.gov |

| In-situ polymerized DOL | Solid polymer electrolytes | Provides high room-temperature ionic conductivity and good compatibility with lithium metal. | rsc.orgresearchgate.net |

| 5-methyl-1,3-dioxolane-4-one | Bio-based solvent | Suitable for use in lithium-ion battery full-cells with imide-based salts. | dntb.gov.ua |

Analytical and Spectroscopic Characterization in Research of 2 Methyl 1,3 Dioxolan 4 Yl Methanol

Structural Elucidation Techniques (e.g., NMR Spectroscopy, FT-IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are pivotal in mapping the connectivity of atoms within the molecule. While detailed experimental spectra for (2-Methyl-1,3-dioxolan-4-yl)methanol are not widely published in publicly accessible literature, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds. For instance, in a related compound, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, the protons of the dioxolane ring appear as symmetrical multiplets between 3.6 and 3.9 ppm, and the methyl group protons resonate as a singlet at 1.07 ppm. nih.gov For this compound, distinct signals would be anticipated for the methyl, methine, and methylene (B1212753) protons of the dioxolane ring, as well as the hydroxymethyl group.

PubChem, a public chemical database, indicates that a ¹³C NMR spectrum for this compound has been recorded on a Bruker AM-270 instrument. nih.gov Although the specific chemical shift values are not provided, one would expect to observe distinct peaks for each of the five carbon atoms in their unique chemical environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by specific absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the primary alcohol group. The C-H stretching vibrations of the alkyl groups would appear in the 3000-2850 cm⁻¹ range. Characteristic C-O stretching vibrations for the ether linkages within the dioxolane ring and the primary alcohol would be expected in the 1200-1000 cm⁻¹ region. A reference to an FT-IR spectrum taken on a Bruker IFS 85 instrument exists in the PubChem database, confirming the use of this technique for the compound's analysis. nih.gov

Table 1: Summary of Spectroscopic Characterization Techniques

| Technique | Instrument Information | Type of Information Obtained |

|---|---|---|

| ¹³C NMR Spectroscopy | Bruker AM-270 nih.gov | Carbon skeleton structure |

| FT-IR Spectroscopy | Bruker IFS 85 nih.gov | Presence of functional groups |

Chromatographic Methods for Purity and Isomer Analysis (e.g., GC, HPLC)

Chromatographic techniques are indispensable for determining the purity of this compound and for separating its potential isomers. The presence of two chiral centers at positions 2 and 4 of the dioxolane ring means that the compound can exist as a mixture of diastereomers (cis and trans isomers).

Gas Chromatography (GC): Gas chromatography is a suitable method for assessing the purity of volatile compounds like this compound. A GC analysis would reveal the presence of any volatile impurities. Research on the related compound 2-methyl-1,3-dioxolane (B1212220) has utilized GC for its analysis, indicating the applicability of this technique to similar structures. researchgate.net For purity analysis, a single, sharp peak would be expected for the pure compound under optimized conditions. In the case of isomer analysis, a chiral GC column would likely be necessary to separate the different stereoisomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity assessment and isomer separation. A reverse-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be a common approach for purity analysis. The separation of the diastereomers of this compound could potentially be achieved on a standard reverse-phase column due to differences in their polarity. For the separation of enantiomers, a chiral stationary phase would be required. Studies on similar dioxolane derivatives have successfully used reverse-phase HPLC for analysis. sielc.com

Table 2: Overview of Chromatographic Methods for Analysis

| Technique | Potential Column Type | Application |

|---|---|---|

| Gas Chromatography (GC) | Standard non-polar or chiral | Purity assessment, Isomer separation |

Computational Chemistry and Mechanistic Investigations Involving 2 Methyl 1,3 Dioxolan 4 Yl Methanol

Mechanistic Studies of Synthetic Pathways

The primary synthetic route to (2-Methyl-1,3-dioxolan-4-yl)methanol is the acid-catalyzed acetalization of glycerol (B35011) with acetaldehyde (B116499). This reaction typically yields a mixture of the five-membered ring (1,3-dioxolane) and the six-membered ring (1,3-dioxane) isomers. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the reaction mechanism and the origins of the observed regioselectivity.

While direct computational studies on the acetaldehyde-glycerol reaction are not extensively documented, detailed mechanistic investigations have been performed on the closely related ketalization of glycerol with acetone (B3395972) to form solketal (B138546) (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. The fundamental steps and catalytic principles are analogous for the formation of this compound.

DFT computations on the Lewis acid-catalyzed mechanism, for example with Lutetium(III) triflate (Lu(OTf)₃), reveal a multi-step pathway. nih.govnih.govrepec.org The reaction is initiated by the coordination of glycerol to the metal center. The subsequent steps involve deprotonation, coordination of the carbonyl compound (acetaldehyde in this case), C-O bond formation to create a hemiketal intermediate, and finally, an intramolecular ring-closure to form the 1,3-dioxolane (B20135) ring with the elimination of a water molecule. nih.gov

One of the key insights from these theoretical studies is the explanation for the preferential formation of the five-membered dioxolane ring over the six-membered dioxane ring. DFT calculations suggest that the formation of the five-membered ring proceeds through a constrained hemiketal intermediate which is kinetically and thermodynamically favored. nih.govnih.govrepec.org The pathway involving the terminal (primary) hydroxyl group of glycerol leading to the dioxolane product is predicted to have a lower activation energy barrier compared to the pathway leading to the six-membered dioxane.

The generally accepted mechanism for Brønsted acid catalysis involves the protonation of the carbonyl oxygen of acetaldehyde, which increases its electrophilicity. hmdb.ca This is followed by a nucleophilic attack from one of glycerol's hydroxyl groups to form a hemiketal. Subsequent protonation of a hydroxyl group on the hemiketal and elimination of water leads to a stabilized carbocation, which is then attacked by another hydroxyl group from the glycerol backbone to close the ring. hmdb.ca

Below is a data table summarizing the key stages and intermediates in the proposed Lewis acid-catalyzed synthesis, based on analogous DFT studies.

| Reaction Stage | Description | Key Intermediate | Computational Method |

| 1. Reactant Coordination | Glycerol coordinates to the Lewis acid catalyst (e.g., Lu³⁺). | [Lu(glycerol)]³⁺ complex | DFT |

| 2. Deprotonation | A terminal hydroxyl group of glycerol is deprotonated. | Deprotonated glycerol complex | DFT |

| 3. Acetaldehyde Coordination | Acetaldehyde displaces a ligand (e.g., water) and coordinates to the metal center. | [Lu(glycerol)(acetaldehyde)]³⁺ complex | DFT |

| 4. Hemiketal Formation | Nucleophilic attack of the glyceroxide onto the coordinated acetaldehyde forms a hemiketal. | Hemiketal intermediate complex | DFT |

| 5. Ring Closure | Intramolecular attack by the adjacent hydroxyl group, followed by proton transfer and water elimination. | This compound product complex | DFT |

Theoretical Explorations of Structure-Activity Relationships

Theoretical explorations of the structure-activity relationships (SAR) for this compound and its derivatives are essential for predicting their biological efficacy and for guiding the synthesis of new, more potent compounds. While specific, in-depth computational SAR studies exclusively focused on this compound are not widely available in the current literature, the methodologies for such investigations are well-established and have been applied to the broader class of 1,3-dioxolane-containing molecules. These studies often focus on activities such as antimicrobial, antifungal, or anticancer effects. nih.govresearchgate.net

The core of a theoretical SAR study involves correlating the structural or electronic features of a molecule with its biological activity. This is typically achieved through methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

QSAR modeling aims to build a statistical model that relates a set of predictor variables (molecular descriptors) to the biological activity of the compounds. For a series of derivatives of this compound, these descriptors could include:

Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.

A hypothetical QSAR study on a series of this compound derivatives might yield a model that predicts, for example, their antifungal activity based on a combination of these descriptors.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this involves docking a ligand (e.g., a derivative of this compound) into the active site of a target protein or enzyme. The results provide insights into the binding mode, the strength of the interaction (binding affinity or docking score), and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. The presence of the two oxygen atoms in the dioxolane ring, along with the hydroxyl group of the methanol (B129727) moiety, makes this compound a good candidate for forming hydrogen bonds with receptor sites, a feature that is critical for biological activity.

The following table outlines the typical parameters and outputs from a theoretical SAR investigation.

| Computational Method | Input Data | Calculated Parameters (Descriptors) | Predicted Outcome |

| QSAR | A series of this compound derivatives and their measured biological activities (e.g., IC₅₀). | Molecular weight, logP, dipole moment, HOMO/LUMO energies, topological indices. | A mathematical equation correlating descriptors to activity; prediction of activity for new, unsynthesized compounds. |

| Molecular Docking | 3D structure of the ligand (e.g., this compound) and the target protein (e.g., a fungal enzyme). | Binding energy/docking score, hydrogen bond distances, hydrophobic interaction surface. | Preferred binding pose of the ligand in the active site; identification of key binding interactions. |

These computational approaches provide a rational basis for understanding how the structural features of the this compound scaffold contribute to its biological activity, thereby facilitating the design of more effective therapeutic agents.

Emerging Research Directions and Future Perspectives for 2 Methyl 1,3 Dioxolan 4 Yl Methanol

Advancements in Green and Sustainable Synthesis Methodologies

The primary green advancement in producing (2-Methyl-1,3-dioxolan-4-yl)methanol and related acetals lies in the utilization of crude glycerol (B35011), a major byproduct from biodiesel manufacturing. rsc.orgresearchgate.netnih.gov This approach transforms a waste stream into a valuable chemical feedstock, improving the sustainability of the entire biodiesel lifecycle. uevora.ptrsc.org

Modern synthesis protocols are increasingly focused on environmentally benign conditions. Key developments include:

Solvent-Free Reactions: Performing the acetalization reaction under neat or solvent-free conditions reduces chemical waste and simplifies product purification. nih.govrsc.orgresearchgate.net

Biomass-Derived Reactants: Research has expanded to include the use of various bio-based aldehydes and ketones, such as furfural (B47365), further decreasing reliance on fossil fuels. rsc.orgresearchgate.netacs.org

Water as the Sole Byproduct: The acetalization reaction itself is inherently green, producing only water as a byproduct, which aligns with the principles of green chemistry. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the reaction, leading to shorter reaction times and potentially lower energy consumption compared to conventional heating. rsc.orgresearchgate.net

These methodologies contribute to a more sustainable and economically favorable production process, positioning glycerol acetals as key bio-based platform chemicals. rsc.orgmdpi.com

Development of Novel and Highly Efficient Catalytic Systems

The acetalization of glycerol is typically catalyzed by acids. organic-chemistry.org While homogeneous acids like p-toluenesulfonic acid can be used, significant research has shifted towards developing solid, heterogeneous catalysts to overcome issues of corrosion, catalyst separation, and waste generation. uevora.ptmdpi.commdpi.com These catalysts are easily separated from the reaction mixture and can be reused multiple times, making them ideal for industrial applications. uevora.ptmdpi.com

A wide array of heterogeneous catalysts have been developed, primarily focusing on solid acid materials:

Zeolites: Materials like H-ZSM-5 and Beta zeolite have demonstrated high activity and selectivity, with their performance linked to their acidic properties and porous structure. acs.orgresearchgate.net Hierarchical zeolites, which contain both micropores and mesopores, show superior performance in flow systems due to improved diffusion of reactants and products. researchgate.net

Heteropolyacids (HPAs): HPAs, such as tungstophosphoric acid, and their salts (e.g., Cs2.5H0.5PW12O40) are highly effective, even at room temperature. researchgate.netmonash.edu Supporting these HPAs on mesoporous silica (B1680970) can enhance their surface area and catalytic activity. mdpi.comresearchgate.netmonash.edu

Ion-Exchange Resins: Acidic resins like Amberlyst have proven effective and are used in both batch and continuous processes. mdpi.comrsc.orgrsc.org

Functionalized Carbons and Silicas: Materials such as sulfonic acid-functionalized carbons or silicas provide robust and highly active catalytic sites. rsc.orgresearchgate.netmdpi.com

Metal Oxides: Sulfated metal oxides, particularly those combining zirconia, titania, and zinc aluminate, act as strong solid acid catalysts, achieving high glycerol conversion and selectivity. rsc.orgrsc.org

The choice of catalyst often depends on the specific carbonyl compound used and the desired reaction conditions, with Lewis acids being particularly effective. rsc.orgresearchgate.net

Table 1: Comparison of Various Catalytic Systems for Glycerol Acetalization

| Catalyst Type | Reactants | Key Findings | Reference |

|---|---|---|---|

| Zeolites | Glycerol, Acetone (B3395972) | Hierarchical ZSM-5 and Beta zeolites provide ~90% glycerol conversion and up to 98% solketal (B138546) selectivity in continuous flow. | researchgate.net |

| Heteropolyacids | Glycerol, Acetone | Cs2.5H0.5PW12O40 supported on mesoporous silica gives high conversion and selectivity at room temperature. | researchgate.netmonash.edu |

| Ion-Exchange Resin | Glycerol, Acetone | Enables high conversion and selectivity in continuous flow processes, forming the basis for kinetic and process scaling studies. | rsc.orgrsc.org |

| Sulfated Metal Oxides | Glycerol, Acetone | SO₄²⁻/ZnAl₂O₄–ZrO₂ catalyst achieves 99.3% glycerol conversion with 98% solketal yield. | rsc.orgrsc.org |

| p-Sulfonic Acid Calixarene | Glycerol, Benzaldehyde (B42025) | Supported on silica, this catalyst achieves yields up to 99% under microwave irradiation in 20 minutes. | rsc.org |

Expanding the Scope of Functional Derivatives for Targeted Applications

The hydroxyl group on the this compound backbone serves as a reactive handle for synthesizing a wide range of functional derivatives. nih.gov This versatility allows for the tailoring of its physical and chemical properties for specific, high-value applications.

One major area of research is the synthesis of fatty acid esters via acid-catalyzed esterification. nih.gov These ester derivatives have shown potential as:

Biofuel Additives: Acetal-derived esters can be blended with biodiesel to improve properties like cold flow and reduce soot formation upon combustion. nih.gov

Liquid Crystalline Materials: Certain long-chain esters of the related solketal have been shown to possess mesogenic behavior, indicating potential use in advanced materials. nih.gov

Beyond esters, the core structure can be varied by reacting glycerol with different aldehydes and ketones, creating a library of acetals with diverse functionalities. rsc.org For instance, reacting glycerol with benzaldehyde or the biomass-derived furfural yields acetals that are also being investigated as fuel additives. researchgate.netresearchgate.netmdpi.com The acetalization strategy is also viewed as a method to protect the diol functionality of glycerol while other chemical transformations are carried out. rsc.org This expands its role as a versatile platform molecule and an intermediate for other important chemicals like epichlorohydrin (B41342) and acrylic acid. rsc.org

Detailed Investigations into Biological Mechanisms and Pharmacological Profiles of Dioxolane Derivatives

The 1,3-dioxolane (B20135) ring is a key structural motif found in numerous biologically active compounds and is considered an important pharmacophore. researchgate.netnih.gov While this compound itself is primarily explored for industrial applications, its structural framework is central to several classes of therapeutic agents.

Antiviral Agents: The most prominent examples are nucleoside analogs where the dioxolane ring mimics the sugar moiety of natural nucleosides. nih.gov These compounds act by interfering with viral genetic replication. azolifesciences.com Once inside a cell, they are phosphorylated to their active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases. This incorporation leads to chain termination, halting viral replication. azolifesciences.com Troxacitabine, a dioxolane nucleoside analog, has demonstrated significant antileukemic activity through this mechanism. nih.govuchicago.edu Other derivatives have been synthesized and tested against a range of viruses, including Sindbis virus. nih.govpurdue.edu

Anticancer Agents: Beyond antileukemic activity, some dioxolane-containing natural products like Podophyllotoxin are established anticancer agents. researchgate.net Research into synthetic derivatives has shown that certain compounds can modulate multidrug resistance (MDR) in cancer cells. nih.gov These modulators are believed to interact with efflux pumps like P-glycoprotein, which are responsible for pumping chemotherapeutic drugs out of cancer cells, thereby re-sensitizing them to treatment. nih.gov

Antibacterial and Antifungal Activity: Various synthetic 1,3-dioxolanes have been prepared and screened for antimicrobial properties. nih.gov Studies have shown that derivatives with specific substituents can exhibit excellent activity against certain bacterial and fungal strains, making them promising leads for the development of new antimicrobial agents. nih.gov

Integration of Synthesis into Continuous-Flow Chemical Processes

To move from laboratory-scale research to industrial-scale production, there is a strong focus on integrating the synthesis of glycerol acetals into continuous-flow systems. nih.govmdpi.commdpi.com Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety with smaller reaction volumes, and greater potential for automation and scalability. mdpi.comdocumentsdelivered.com

Research in this area has successfully demonstrated the production of solketal, the acetone analogue, in continuous-flow reactors, with the findings being directly applicable to this compound. mdpi.comdocumentsdelivered.com Key aspects of this research include:

Reactor Design: Packed-bed reactors containing a solid acid catalyst are commonly employed. rsc.orgdocumentsdelivered.com Zeolitic microreactors and membrane reactors that allow for the simultaneous removal of the water byproduct have also been explored to drive the reaction equilibrium towards the product. researchgate.netresearchgate.net

Catalyst Stability: A critical factor for industrial viability is the long-term stability of the catalyst under continuous operation. Studies have shown that catalysts like sulfonic acid-functionalized carbons can maintain high activity and selectivity for hundreds of hours of continuous use. mdpi.comdocumentsdelivered.com

Process Optimization: Continuous systems allow for precise control over parameters such as temperature, flow rate (and thus residence time), and reactant molar ratios. rsc.org Research has focused on optimizing these parameters to achieve complete glycerol conversion and nearly 100% selectivity to the desired acetal (B89532) product. rsc.orgmdpi.comdocumentsdelivered.com

The successful scaling of these processes from laboratory to bench-scale pilot reactors paves the way for the large-scale, efficient, and sustainable production of this compound and its derivatives. rsc.orgrsc.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Formula | Other Names/Synonyms |

|---|---|---|

| This compound | C₅H₁₀O₃ | 4-hydroxymethyl-2-methyl-1,3-dioxolane; Glycerol acetaldehyde (B116499) acetal |

| Glycerol | C₃H₈O₃ | Glycerine; 1,2,3-Propanetriol |

| Acetaldehyde | C₂H₄O | Ethanal |

| Solketal | C₆H₁₂O₃ | (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol; Glycerol acetone ketal |

| Acetone | C₃H₆O | 2-Propanone |

| p-Toluenesulfonic acid | C₇H₈O₃S | Tosic acid; PTSA |

| Tungstophosphoric acid | H₃PW₁₂O₄₀ | HPA; Phosphotungstic acid |

| Benzaldehyde | C₇H₆O | Phenylmethanal |

| Furfural | C₅H₄O₂ | Furan-2-carbaldehyde |

| Troxacitabine | C₈H₁₁N₃O₃ | BCH-4556 |

| Podophyllotoxin | C₂₂H₂₂O₈ | - |

| Epichlorohydrin | C₃H₅ClO | 1-Chloro-2,3-epoxypropane |

常见问题

Q. What are the common laboratory synthesis methods for (2-Methyl-1,3-dioxolan-4-yl)methanol, and how are reaction yields optimized?

The compound is typically synthesized via acid-catalyzed ketalization of glycerol with acetone. Key steps include:

- Using crude glycerol and methyl-isobutyl-ketone, with water removal via azeotropic distillation to shift equilibrium toward product formation .

- Acid catalysts (e.g., sulfuric acid) under controlled temperatures (40–60°C) to minimize side reactions.

- Yields >99% are achievable by optimizing reaction time (4–6 hours) and catalyst loading (1–2 wt%) .

- Purification involves simple distillation due to the compound’s miscibility with water and organic solvents .

Q. How is this compound structurally characterized, and what spectroscopic techniques are critical?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm the dioxolane ring structure and methyl/methanol substituents .

- FTIR : Peaks at ~3450 cm (O-H stretch) and 1100–1250 cm (C-O-C ether vibrations) .

- GC-MS : To verify purity and identify volatile byproducts .

Q. What are the stability considerations for storing this compound?

- The compound is hygroscopic; storage under anhydrous conditions (e.g., molecular sieves) at 2–8°C is recommended .

- Acidic or basic conditions can hydrolyze the dioxolane ring, regenerating glycerol and acetone. Neutral pH buffers are advised for long-term stability .

Advanced Research Questions

Q. What is the reaction mechanism for the acid-catalyzed formation of this compound from glycerol?

The mechanism involves:

- Protonation of acetone’s carbonyl oxygen, enhancing electrophilicity.

- Nucleophilic attack by glycerol’s primary hydroxyl group, forming a hemiketal intermediate.

- Cyclization via intramolecular dehydration to yield the 5-membered dioxolane ring.

- Computational studies (DFT) show the 5-membered ring is thermodynamically favored by 1.7 kcal/mol over 6-membered isomers due to reduced steric strain .

Q. How can kinetic parameters for the synthesis reaction be determined experimentally?

- Pseudo-first-order kinetics are applied under excess acetone conditions.

- Rate constants () are derived from time-dependent concentration data (e.g., GC or HPLC monitoring).

- Activation energy () is calculated via the Arrhenius equation, typically ranging 40–60 kJ/mol for acid-catalyzed systems .

Q. What computational methods predict the thermodynamic stability of this compound?

- Density Functional Theory (DFT) : Used to calculate Gibbs free energy differences between 5- and 6-membered ring isomers. The 5-membered structure is more stable due to minimized axial methyl group repulsion .

- Molecular Dynamics (MD) : Simulates solvent effects and confirms experimental miscibility in diesel fuel or photoresist formulations .

Q. How is this compound utilized in photolithography, and what are its advantages?

- It serves as a co-solvent in photoresist strippers, replacing toxic ethylene glycol ethers.

- Advantages include low metal corrosion rates (e.g., <0.1 nm/min on copper) and high solubility for polar polymers .

- Miscibility tests show compatibility with water, alcohols, and aromatic hydrocarbons, enabling eco-friendly formulations .

Q. What strategies resolve contradictions in isomer distribution data during synthesis?

- Equilibrium Control : Increasing reaction temperature favors the 5-membered ring (Le Chatelier’s principle) .

- Catalyst Screening : Brønsted acids (e.g., p-toluenesulfonic acid) favor the kinetic product, while Lewis acids (e.g., ZnCl) may alter selectivity .

- In Situ Monitoring : Techniques like DRIFT spectroscopy track intermediate formation and guide process adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。